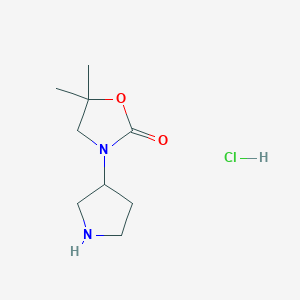

![molecular formula C16H18N4OS3 B2462624 苯并[c][1,2,5]噻二唑-5-基(4-(((4,5-二氢噻唑-2-基)硫代)甲基)哌啶-1-基)甲酮 CAS No. 1396856-31-7](/img/structure/B2462624.png)

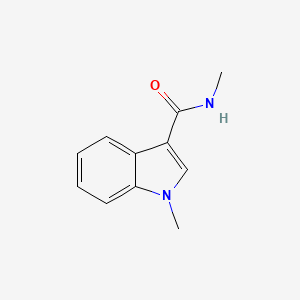

苯并[c][1,2,5]噻二唑-5-基(4-(((4,5-二氢噻唑-2-基)硫代)甲基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a research compound. It is related to the class of compounds known as benzo[c][1,2,5]thiadiazoles, which are recognized to possess potent pharmacological activities .

Synthesis Analysis

The synthesis of related compounds involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . Other synthetic strategies include the use of Sonogashira and Stille reactions .科学研究应用

Fluorophores and Visible Light Organophotocatalysts

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications .

Photovoltaics

The BTZ motif has received appreciable attention as a strongly electron accepting moiety, primarily for use in photovoltaic applications .

Fluorescent Sensors

The BTZ motif is also used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Organic Thin Film Transistors (OTFT)

The benzothiadiazole scaffold is a suitable building block for semiconducting polymers and copolymers as well as for printable organic semiconductors, which find application as organic thin film transistors (OTFT) .

Organic Photovoltaic Cells (OPV)

The benzothiadiazole scaffold is also used in organic photovoltaic cells (OPV) .

Light-Emitting Diodes (LED)

The benzothiadiazole scaffold is used in light-emitting diodes (LED) .

Fluorescent Probes for Bioimaging

The benzothiadiazole scaffold is used as fluorescent probes for bioimaging .

Cancer Treatment

DSABBT nanoparticles, which contain the benzothiadiazole scaffold, are a promising candidate for multifunctional photosensitizers to destroy cancer cells and block malignant tumour growth via the production of reactive oxygen species upon irradiation conditions .

作用机制

Target of Action

It is known that similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been used to prepare derivatives as potent pfkfb3 kinase inhibitors . PFKFB3 kinase plays a crucial role in the regulation of glycolysis and is often overexpressed in cancer cells .

Mode of Action

Compounds with a similar structure have been used in the synthesis of potent pfkfb3 kinase inhibitors . These inhibitors work by binding to the kinase and preventing it from phosphorylating its substrates, thus inhibiting the glycolytic pathway .

Biochemical Pathways

The compound is likely to affect the glycolytic pathway due to its potential inhibitory effect on PFKFB3 kinase . This enzyme is a key regulator of glycolysis, and its inhibition can lead to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis . This can result in decreased energy production in cells that rely heavily on glycolysis, such as cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a decrease in the rate of glycolysis due to the inhibition of PFKFB3 kinase . This could potentially lead to a decrease in energy production in cells that rely heavily on glycolysis, such as cancer cells . This could potentially lead to cell death or a slowdown in cell proliferation .

属性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS3/c21-15(12-1-2-13-14(9-12)19-24-18-13)20-6-3-11(4-7-20)10-23-16-17-5-8-22-16/h1-2,9,11H,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSZXKVISLJFHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2462556.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2462558.png)

![1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea](/img/structure/B2462562.png)